molecular formula C6H8O2 B011607 (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one CAS No. 102605-97-0

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one

Cat. No.: B011607
CAS No.: 102605-97-0
M. Wt: 112.13 g/mol
InChI Key: YLUVSOSEFIBPKJ-ZUVMSYQZSA-N
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Description

(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is a conjugated dienone characterized by a hydroxy group at the C6 position and α,β-unsaturated ketone functionality. Its structure confers unique reactivity and polarity, distinguishing it from non-hydroxylated analogs. The compound is synthesized via base-catalyzed aldol condensation between acetone and trans-cinnamaldehyde under argon at 0°C, yielding a product monitored by TLC and isolated in moderate yields after acid quenching . Key spectroscopic features include IR absorption for the hydroxy group (~3200–3600 cm⁻¹) and conjugated ketone (~1700 cm⁻¹), alongside NMR signals for conjugated double bonds (δ 5.5–7.0 ppm) and the hydroxy proton (δ 1–5 ppm, depending on exchange rate) .

Properties

CAS No.

102605-97-0

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(3E,5E)-6-hydroxyhexa-3,5-dien-2-one

InChI

InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+

InChI Key

YLUVSOSEFIBPKJ-ZUVMSYQZSA-N

SMILES

CC(=O)C=CC=CO

Isomeric SMILES

CC(=O)/C=C/C=C/O

Canonical SMILES

CC(=O)C=CC=CO

Synonyms

2,4-Hexadienal, 5-hydroxy-, (Z,E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one C6 hydroxy, conjugated dienone C₆H₈O₂ 112.13 Hydroxy, α,β-unsaturated ketone
(3E,5E)-6-Phenylhexa-3,5-dien-2-one C6 phenyl substitution C₁₂H₁₂O 172.23 Phenyl, α,β-unsaturated ketone
(3E,5E)-Hepta-3,5-dien-2-one Extended chain (C7) C₇H₁₀O 110.16 α,β-unsaturated ketone
(3E,5E)-Octa-3,5-dien-2-one Extended chain (C8) C₈H₁₂O 124.18 α,β-unsaturated ketone
(R,3E,5E)-1-Hydroxyhepta-3,5-dien-2-one C1 hydroxy, longer chain (C7) C₇H₁₀O₂ 126.15 Hydroxy, conjugated dienone

Key Observations :

  • The hydroxy group at C6 in the target compound enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to phenyl or alkyl-substituted analogs .
  • Chain length influences physical properties: longer chains (e.g., C7–C8) reduce volatility, as seen in the higher molecular weight of (3E,5E)-octa-3,5-dien-2-one (124.18 g/mol) .

Key Insights :

  • Hydroxy groups enhance solubility but may reduce membrane permeability compared to lipophilic analogs like phenyl-substituted derivatives.
  • Fluorinated analogs (e.g., 6b,7b) exhibit superior chemical stability in biorelevant media, suggesting that electron-withdrawing groups enhance robustness .

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